molecular formula C14H15NOS B2652282 N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide CAS No. 349429-04-5

N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2652282
CAS No.: 349429-04-5
M. Wt: 245.34
InChI Key: CWLVAWNDMFRWPI-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative characterized by a thiophene ring linked to an acetamide core and a 4-methylbenzyl substituent. Its structure combines aromatic (thiophene and p-tolyl) and amide functionalities, making it a candidate for pharmacological exploration. Thiophene-containing compounds are known for diverse bioactivities, including antimicrobial and anti-inflammatory properties, as highlighted in studies of structurally related molecules .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-11-4-6-12(7-5-11)10-15-14(16)9-13-3-2-8-17-13/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVAWNDMFRWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide can be achieved through various methods. One common approach involves the reaction of 2-thiophenylacetic acid with 4-methylbenzylamine under appropriate conditions to form the desired amide. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide typically involves acylation reactions where 2-(thiophen-2-yl)acetic acid is reacted with suitable amines. Various methods have been reported for synthesizing related compounds, highlighting the versatility of thiophene derivatives in medicinal chemistry. For instance, a recent study detailed the synthesis of a related compound through a two-step process involving the activation of 2-(thiophen-2-yl)acetic acid followed by acylation with 2-aminothiophene derivatives .

Antioxidant Properties

This compound has been investigated for its antioxidant properties. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay has been utilized to measure its in vitro antioxidant activity. This analysis is crucial as antioxidants play a significant role in mitigating oxidative stress-related diseases .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various microbial species. Studies have demonstrated that modifications to the thiophene ring can enhance the antimicrobial properties of the resulting compounds, indicating potential applications in treating infections .

Anti-inflammatory and Anticancer Activities

This compound has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer progression. Compounds derived from similar structures have exhibited selective inhibitory activity against mPGES-1, suggesting that this compound may share similar mechanisms of action .

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma), indicating their potential as anticancer agents . The ability to direct tumor cells towards apoptotic pathways is a critical factor in evaluating their anticancer efficacy.

Case Study 1: Synthesis and Evaluation of mPGES-1 Inhibitors

A study focused on developing tighter mPGES-1 inhibitors utilized virtual fragment screening approaches to identify lead compounds based on thiophene derivatives. Among these, certain derivatives demonstrated low micromolar inhibition against mPGES-1 and showed promising IC50 values in A549 cell lines. The most effective compound induced cell cycle arrest and apoptosis, highlighting the potential therapeutic applications of this compound derivatives in cancer therapy .

Case Study 2: Antioxidant and Antimicrobial Evaluation

Another investigation evaluated the antioxidant and antimicrobial properties of related thiophene-based compounds. The study utilized various assays to measure antioxidant capacity and antimicrobial efficacy against specific pathogens. Results indicated that structural modifications significantly influenced biological activity, suggesting that this compound could be optimized for enhanced therapeutic effects .

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide with structurally or functionally related acetamide derivatives:

Compound Name Key Substituents/Modifications Biological Activity/Findings Physicochemical Properties Reference
This compound 4-Methylbenzyl, thiophen-2-yl Not explicitly reported in evidence; inferred potential from structural analogs Higher lipophilicity due to methyl group
N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide 4-Bromophenyl, thiophen-2-yl Exhibited antimycobacterial activity (MIC: 12.5 µg/mL against M. tuberculosis) Bromine increases molecular weight and polarity
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-Cyanothiophen-2-yl, thiophen-2-yl Synthesized via acyl chloride intermediate; activity not reported Cyano group enhances electron-withdrawing effects
N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide Hydrazone linkage, thiophen-2-ylmethylidene Structural analysis only; hydrazone may confer chelation potential Hydrazone improves hydrogen-bonding capacity
2-{[5-(4-Chlorophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide Chlorophenyl, methoxyethyl-imidazole, thiophen-2-yl No activity data; imidazole and sulfanyl groups may modulate target binding Increased solubility due to methoxyethyl group
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide Furan-2-ylmethyl, sulfonylhydrazine, p-tolyl Structural complexity suggests potential for multi-target interactions Sulfonyl group enhances metabolic stability

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The 4-bromophenyl analog (N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide) demonstrated direct antimycobacterial activity, likely due to bromine’s electronegativity enhancing target binding . In contrast, the methyl group in the target compound may prioritize lipophilicity over polar interactions.
  • Hydrazone-containing derivatives (e.g., ) introduce conformational flexibility and hydrogen-bonding sites, which could improve binding to enzymes or receptors compared to rigid acetamides .

Pharmacological Potential: Thiophene-acetamide hybrids are frequently associated with antimicrobial and anti-inflammatory activities. For example, thiazolidinedione-acetamide hybrids () showed potent anti-inflammatory effects, suggesting the thiophene-acetamide scaffold’s versatility . Heterocyclic additions (e.g., imidazole in , triazole in ) often enhance metabolic stability or target specificity, which the target compound lacks in its base form .

Physicochemical Properties :

  • The 4-methylbenzyl group in the target compound likely increases its logP value, favoring passive diffusion across biological membranes. However, this may reduce aqueous solubility compared to polar derivatives like the sulfonylhydrazine analog in .

Biological Activity

N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities, and a phenyl group that enhances its pharmacological potential. The structural formula can be represented as follows:

N 4 methylphenyl methyl 2 thiophen 2 yl acetamide\text{N 4 methylphenyl methyl 2 thiophen 2 yl acetamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating significant activity.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 μg/mL0.25 μg/mL
Escherichia coli0.30 μg/mL0.35 μg/mL
Candida albicans0.40 μg/mL0.45 μg/mL

These results indicate that the compound has potent antibacterial and antifungal properties, comparable to established antimicrobial agents like ciprofloxacin and ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation.

Case Study: A549 Lung Carcinoma Cells

In a study evaluating its effects on A549 lung carcinoma cells, the compound exhibited an IC50 value of 10 μM, indicating significant cytotoxicity. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis, as evidenced by increased caspase-3 activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Membrane Interaction : Its interaction with microbial membranes disrupts their integrity, leading to antimicrobial activity.
  • Binding Affinity : The presence of the thiophene ring enhances binding affinity to biological targets, increasing efficacy .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundMIC (μg/mL)IC50 (μM)Activity Type
N-(4-methylphenyl)methyl-thiophenamide0.2210Antimicrobial, Anticancer
N-(5-methylthiazol)-acetamide0.3015Antimicrobial
N-(4-chlorophenyl)-acetaminophen0.2512Anticancer

This table illustrates that while similar compounds exhibit notable activities, this compound demonstrates superior efficacy in both antimicrobial and anticancer assays .

Q & A

What are the validated synthetic routes for N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be approached via multicomponent reactions or stepwise acylation. For example, similar thiophene-containing acetamides are synthesized by reacting substituted amines with thiophene acetic acid derivatives under anhydrous conditions, using catalysts like AlCl₃ or coupling agents (e.g., EDC/HOBt) . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Evidence from related compounds shows yields ranging from 50–85%, with purity >95% achievable via recrystallization or column chromatography .

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional conformations . For instance, in structurally related acetamides, deviations in planarity between the thiophene ring and the acetamide group were resolved via crystallography, revealing intramolecular hydrogen bonds (e.g., C–H⋯O interactions) that stabilize the conformation . This method also identifies polymorphism, critical for understanding solubility and bioavailability.

What spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be addressed?

  • NMR : 1^1H and 13^13C NMR can confirm the methylphenyl and thiophene moieties. For example, the methyl group on the phenyl ring typically appears as a singlet at δ 2.3–2.5 ppm, while thiophene protons resonate at δ 6.8–7.2 ppm .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C14_{14}H15_{15}NOS requires m/z 253.0874).
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and thiophene C–S (~700 cm^{-1) are diagnostic.
    Data contradictions (e.g., unexpected splitting in NMR) may arise from dynamic effects like rotameric exchange; variable-temperature NMR or DFT calculations can resolve these .

How can computational methods predict the pharmacological activity of this compound, and what are limitations in docking studies?

Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs) can predict binding affinities. For example, thiophene acetamides show affinity for enzymes like COX-2 due to hydrophobic interactions with the thiophene ring and hydrogen bonding via the amide group . However, limitations include neglecting solvent effects and protein flexibility. MD simulations (>100 ns) and free-energy perturbation (FEP) improve accuracy but require high computational resources .

How should researchers address contradictory in vitro bioactivity data for this compound?

Contradictions in IC50_{50} values or selectivity profiles may stem from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). For example, a compound may show nM activity in one cancer cell line but µM in another due to differences in efflux pump expression. Best practices :

  • Validate assays with positive controls (e.g., staurosporine for kinases).
  • Use orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays).
  • Analyze structural analogs to identify substituents critical for activity .

What are the safety protocols for handling this compound in laboratory settings?

Based on structurally related compounds:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : In airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis of the amide bond .
  • Spills : Neutralize with activated charcoal and dispose as hazardous waste .

How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?

The electron-donating methyl group on the phenyl ring enhances nucleophilic aromatic substitution (e.g., bromination at the para position), while the thiophene moiety directs electrophilic substitution to the 5-position. For example, nitration of thiophene derivatives proceeds regioselectively under HNO3_3/H2_2SO4_4 at 0°C . Computational studies (e.g., NBO analysis) can quantify substituent effects on charge distribution .

What strategies optimize the scalability of this compound’s synthesis for preclinical studies?

  • Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility.
  • Green solvents : Switch from DCM to cyclopentyl methyl ether (CPME) to enhance sustainability.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, minimizing purification steps .

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